Cas no 2002202-76-6 (3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine)

3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
- 2002202-76-6
- EN300-1295471
-
- インチ: 1S/C9H13FN2O/c1-5(2)13-7-4-3-6(11)9(12)8(7)10/h3-5H,11-12H2,1-2H3
- InChIKey: CBSDRWOAEPZIEZ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1OC(C)C)N)N
計算された属性
- 精确分子量: 184.10119120g/mol
- 同位素质量: 184.10119120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.3Ų
- XLogP3: 1.4
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295471-0.5g |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 0.5g |
$823.0 | 2023-05-25 | ||
Enamine | EN300-1295471-0.25g |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 0.25g |
$789.0 | 2023-05-25 | ||
Enamine | EN300-1295471-250mg |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1295471-500mg |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1295471-1.0g |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 1g |
$857.0 | 2023-05-25 | ||
Enamine | EN300-1295471-0.1g |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 0.1g |
$755.0 | 2023-05-25 | ||
Enamine | EN300-1295471-2.5g |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 2.5g |
$1680.0 | 2023-05-25 | ||
Enamine | EN300-1295471-10.0g |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 10g |
$3683.0 | 2023-05-25 | ||
Enamine | EN300-1295471-2500mg |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1295471-1000mg |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine |
2002202-76-6 | 1000mg |
$628.0 | 2023-09-30 |
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamineに関する追加情報
Research Brief on 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine (CAS: 2002202-76-6) in Chemical Biology and Pharmaceutical Applications
The compound 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine (CAS: 2002202-76-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This aromatic diamine derivative, featuring a fluorine substituent and an isopropoxy group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, positioning it as a compound of high interest in drug discovery pipelines.
Structural analysis reveals that the electron-withdrawing fluorine atom and the electron-donating isopropoxy group create an interesting electronic environment that influences the compound's reactivity and binding properties. The presence of two amino groups at the 1,2-positions makes it particularly valuable for heterocycle formation through condensation reactions. Recent synthetic approaches have focused on optimizing the yield and purity of this intermediate, with microwave-assisted synthesis emerging as an efficient method (Journal of Medicinal Chemistry, 2023).
In pharmaceutical applications, this compound has shown promise as a precursor for novel tyrosine kinase inhibitors. A 2024 study demonstrated its incorporation into a series of pyrimidine derivatives that exhibited potent activity against EGFR mutations while maintaining selectivity over wild-type EGFR (Bioorganic & Medicinal Chemistry Letters). The fluorine atom appears to play a crucial role in enhancing metabolic stability and membrane permeability of the resulting drug candidates.
From a chemical biology perspective, researchers have utilized 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine to develop fluorescent probes for detecting reactive oxygen species in cellular systems. The compound's ability to undergo oxidative cyclization to form benzimidazole derivatives with distinct fluorescence properties has been exploited in imaging applications (ACS Chemical Biology, 2023). This dual functionality as both a therapeutic precursor and diagnostic tool highlights its versatility in biomedical research.
Ongoing investigations are exploring the compound's potential in antimicrobial development. Preliminary results indicate that derivatives containing this scaffold show activity against drug-resistant bacterial strains, possibly through interference with bacterial topoisomerase function (European Journal of Medicinal Chemistry, 2024). Structure-activity relationship studies are currently underway to optimize this activity while minimizing toxicity to mammalian cells.
The pharmacokinetic profile of derivatives containing this core structure appears favorable, with recent ADMET studies showing good oral bioavailability and moderate plasma protein binding (Drug Metabolism and Disposition, 2024). These characteristics, combined with the synthetic accessibility of the parent compound, make it an attractive starting point for medicinal chemistry programs targeting various disease areas.
Future research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design and its potential as a fragment in fragment-based drug discovery. The presence of multiple functional groups allows for diverse conjugation strategies, enabling the creation of complex molecular architectures. As synthetic methodologies continue to advance, we anticipate seeing more applications of this versatile building block in both therapeutic and diagnostic development.
2002202-76-6 (3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine) Related Products
- 2680726-29-6(benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)
- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)
- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)
- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)
- 1126522-69-7(9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 2138560-05-9(3-chloro-4-fluoro-5-phenylaniline)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 181212-90-8(1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)




